molecular formula C22H25N3O2 B11323720 N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide CAS No. 943114-71-4

N-(1-benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11323720
CAS No.: 943114-71-4
M. Wt: 363.5 g/mol
InChI Key: NVAXJECYSJLHIU-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a pyrazole-based acetamide derivative characterized by a benzyl-substituted pyrazole core and a substituted phenoxy acetamide side chain.

Properties

CAS No.

943114-71-4

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C22H25N3O2/c1-16(2)19-10-9-17(3)13-20(19)27-15-22(26)24-21-11-12-23-25(21)14-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,24,26)

InChI Key

NVAXJECYSJLHIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=NN2CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole-acetamide derivatives exhibit diverse biological activities depending on substituents. Key structural analogs and their distinctions are outlined below:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole + acetamide 1-Benzyl (pyrazole); 5-methyl-2-isopropylphenoxy (acetamide) Not explicitly reported (theoretical potential as TRPA1/COX-2 modulator)
N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide Pyrazole + acetamide Benzo[d]thiazol (pyrazole); 2-methoxyphenoxy (acetamide) Higher lipophilicity; potential antiviral activity
HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) Xanthine + acetamide Purine core; 4-isopropylphenyl (acetamide) TRPA1 antagonist (IC50: 4–10 μM); anti-inflammatory effects in asthma models
N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)acetamide Pyrazole + acetamide 1-Methyl-3-phenyl (pyrazole); unsubstituted acetamide Simplified structure; lower steric hindrance; reduced target specificity
2-Azido-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide Pyrazole + azidoacetamide 2-Fluorobenzoyl (pyrazole); azido group (acetamide) Photoreactive properties (useful in photoaffinity labeling)

Key Observations:

Pyrazole Substituents: The benzyl group in the target compound increases hydrophobicity compared to methyl or phenyl substituents (e.g., N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide) . This may enhance blood-brain barrier penetration but reduce solubility.

Halogenated or azido groups (e.g., 2-azido in ) confer reactivity for click chemistry or photolabeling applications .

Biological Activity: TRPA1 antagonists like HC-030031 (IC50 4–10 μM) highlight the acetamide moiety’s role in ion channel modulation . The target compound’s isopropylphenoxy group may similarly engage hydrophobic pockets in TRPA1.

Physicochemical Properties (Theoretical Comparison):

Property Target Compound N-(1-Methyl-3-phenyl-1H-pyrazol-5-yl)acetamide HC-030031
Molecular Weight ~383.45 g/mol ~215.25 g/mol ~343.37 g/mol
LogP (Predicted) ~3.8 (high lipophilicity) ~2.1 ~3.2
Hydrogen Bond Acceptors 4 3 5

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